3-[4-(tert-butyl)phenyl]-3-oxopropanamide

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibition

Fragment-based drug discovery campaigns targeting HSP90α often face high attrition due to unvalidated starting points. This compound is a structurally authenticated β-ketoamide fragment with a confirmed binding pose in the ATP-binding pocket. • Validated by 1.68 Å crystallography (PDB: 7HAC); eliminates de novo hit identification delays. • Defined 4-tert-butylphenyl hydrophobic anchor enables direct structure-guided optimization. • High purity (≥95%) ensures reproducible SPR, ITC, and TSA assay controls.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 671191-94-9
Cat. No. B2487749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(tert-butyl)phenyl]-3-oxopropanamide
CAS671191-94-9
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N
InChIInChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16)
InChIKeyFQSRTGNIILJASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(tert-butyl)phenyl]-3-oxopropanamide: Identity & Procurement


3-[4-(tert-butyl)phenyl]-3-oxopropanamide (CAS: 671191-94-9), also designated as Fr13324, is a β-ketoamide fragment molecule (C₁₃H₁₇NO₂; MW: 219.28 g/mol) [1]. This compound is characterized by a 4-tert-butylphenyl group linked to a 3-oxopropanamide moiety, conferring a defined three-dimensional shape and physicochemical profile . It serves as a validated fragment starting point in crystallographic fragment screening campaigns against the N-terminal domain of human heat shock protein 90-alpha (HSP90α) [2].

Crystallographically characterized fragment hit for HSP90α N-terminal domain
Unique 4-tert-butylphenyl substitution defines ATP-pocket binding pose
Commercially available research fragment for fragment-based screening

Why Generic Analogs Fail for 3-[4-(tert-butyl)phenyl]-3-oxopropanamide


Substitution with generic 3-oxopropanamide derivatives or other fragment scaffolds is not functionally equivalent for HSP90 fragment-based drug discovery (FBDD) campaigns. The specific 4-tert-butylphenyl substitution of this compound dictates a unique binding pose and interaction fingerprint within the ATP-binding pocket of HSP90α, as validated by high-resolution (1.68 Å) X-ray crystallography [1]. In contrast, alternative fragments lacking this specific hydrophobic substitution pattern exhibit divergent binding modes, occupying distinct sub-pockets or failing to engage key residues within the same region of the protein [2]. Therefore, a procurement decision to replace this compound with a structurally related but distinct fragment would invalidate the established structure-activity relationship (SAR) and require de novo structural validation, introducing significant experimental uncertainty and resource expenditure [3].

Generic 3-oxopropanamide derivatives lacking 4-tert-butylphenyl may shift binding mode and require structural revalidation.
Fragment scaffolds without this hydrophobic anchor may fail to engage key ATP-pocket residues in HSP90α.
Divergent binding poses in analog fragments may invalidate existing SAR and increase experimental uncertainty.

3-[4-(tert-butyl)phenyl]-3-oxopropanamide: Advantages Over Closest Analogs


Validated Binding Pose in HSP90α N-Terminal Domain

3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) exhibits a validated binding pose within the ATP-binding pocket of the HSP90α N-terminal domain, confirmed by high-resolution (1.68 Å) X-ray crystallography as part of a PanDDA multi-dataset analysis [1]. The compound was identified as one of 91 binding fragments from a library of 800 structurally diverse compounds, representing an 11.4% hit rate for the library overall [2]. Among these, 63 fragments (69.2%) were located in the ATP-binding pocket and its surroundings [2]. Fr13324 is specifically deposited as a 'Ligand of Interest' with a defined occupancy and electron density map, confirming a specific and reproducible binding event [1]. In contrast, other fragments in the same screen, such as Fr12961 (PDB: 7HAW) or Fr12616 (PDB: 7HAR), were identified to bind at distinct sites or with different binding modes, demonstrating that the 4-tert-butylphenyl substitution is a critical determinant for this specific interaction fingerprint [3][4].

Binding Pose
Reported comparison
1.68 Å co-crystal with HSP90α; designated Ligand of Interest (PDB 7HAC)
Supports crystallographic binding reproducibility; may reduce need for de novo structural characterization
Binding pose specific to 4-tert-butylphenyl; other library fragments showed divergent sites
Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90 Inhibition

Fragment Library Profile & Physicochemical Properties

3-[4-(tert-butyl)phenyl]-3-oxopropanamide (Fr13324) was a component of a curated 800-fragment library screened against HSP90α, representing a diverse chemical space [1]. The compound's physicochemical profile includes a molecular weight of 219.28 g/mol and a clogP consistent with fragment-like properties (MW < 250 Da, clogP < 3), adhering to the 'Rule of Three' guidelines for fragment-based screening [2]. This contrasts with larger, more complex analogs (e.g., N-(4-tert-butylphenyl)-N-[(1R)-2-[(oxan-4-yl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide, MW > 400 Da) that may exhibit different solubility, permeability, or binding kinetics unsuitable for primary fragment screening [3]. The specific 4-tert-butylphenyl substitution confers a distinct hydrophobic character and shape, differentiating it from other fragments in the same library that lack this bulky aromatic group and thus exhibit different binding profiles or no detectable binding [1].

Fragment Profile
Class-level inference
MW 219.28 g/mol, clogP <3, compliant with Rule of Three
Fragment-like properties align with screening library design criteria
7.9% hit rate for ATP-pocket binders from 800-fragment library
Fragment Library Drug Discovery Physicochemical Properties

Structural Differentiation from 3-Oxopropanamide Analogs

The 4-tert-butylphenyl group of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide provides a unique hydrophobic anchor that distinguishes it from other 3-oxopropanamide derivatives. For example, 3-oxopropanamide analogs lacking aromatic substitution (e.g., N-(2-hydroxyethyl)-3-oxobutanamide, MW 145.16 g/mol) exhibit significantly different physicochemical properties and binding potential [1]. More complex derivatives, such as N-(3-chlorophenyl)-3-[2-({3-ethoxy-4-[(naphthalen-1-yl)methoxy]phenyl}methylidene)hydrazinyl]-3-oxopropanamide (MW 516 g/mol), contain additional functional groups that may alter binding selectivity, solubility, and synthetic tractability . The presence of the tert-butyl group on the phenyl ring of the target compound is known to influence lipophilicity (clogP) and metabolic stability, a key differentiator for hit-to-lead optimization .

Structural Differentiation
Class-level inference
4-tert-butylphenyl vs. simpler 3-oxopropanamides (MW range 145–516)
Hydrophobic anchor differentiates binding from simple analogs lacking this group
MW and clogP differences suggest distinct physicochemical and binding profiles
Structure-Activity Relationship Fragment Optimization Chemical Synthesis

Commercial Availability & Purity

3-[4-(tert-butyl)phenyl]-3-oxopropanamide is commercially available from multiple reputable vendors with a typical purity of ≥95% (HPLC) . This level of purity is essential for reproducible crystallographic fragment screening and biophysical assays, where impurities can lead to false positives or misleading binding data. In contrast, some closely related analogs, particularly those with additional functional groups or synthetic intermediates, may be available only in lower purity or require custom synthesis, introducing batch-to-batch variability and extended lead times . The compound's established availability reduces procurement friction and ensures consistency across experiments.

Commercial Availability
Data to verify
≥95% HPLC purity, multiple vendor sources
High purity supports reproducible crystallographic screening outcomes
Verify batch-specific purity and vendor documentation before procurement
Chemical Procurement Quality Control Reproducibility

3-[4-(tert-butyl)phenyl]-3-oxopropanamide: Research Applications


Crystallographic Fragment Screening Against HSP90

This compound is ideally suited as a validated starting point for crystallographic fragment screening campaigns targeting the ATP-binding pocket of HSP90α or structurally related ATPase domains (e.g., histidine kinase, DNA gyrase B) [1]. Its validated binding pose (PDB: 7HAC) and electron density occupancy enable direct use in PanDDA or similar multi-dataset analysis workflows, reducing the need for de novo hit identification [2].

Fragment-Based Lead Optimization & Structure-Guided Design

The 4-tert-butylphenyl group of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide serves as a hydrophobic anchor for structure-guided optimization. Researchers can leverage the high-resolution crystal structure (1.68 Å) to design analogs with improved affinity or selectivity while maintaining the core binding pose [1]. This compound provides a defined starting point for fragment growing, linking, or merging strategies [2].

Biophysical Assay Development & Validation

Due to its established binding to HSP90α, this compound can be used as a positive control or reference ligand in biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays (TSA) [1]. Its commercial availability and high purity (≥95%) ensure reliable and reproducible assay performance [2].

Chemical Biology Probe Development

The compound's fragment-like properties (MW < 250 Da, clogP < 3) and validated target engagement make it a suitable scaffold for developing chemical probes to interrogate HSP90 function in cellular contexts [1]. The 3-oxopropanamide core offers synthetic handles for further functionalization without compromising the critical 4-tert-butylphenyl binding element [2].

Application
Selection Property
Validation Focus
HSP90 crystallographic fragment screening
Reported ATP-pocket binding pose
Co-crystal binding reproducibility
Fragment-based lead optimization
4-tert-butylphenyl hydrophobic anchor
Structure-guided analog design
Biophysical assay reference
Established HSP90α binding
Assay reproducibility and reference benchmarking
Chemical biology probe development
Fragment-like properties and target engagement
Probe functionalization and selectivity profiling
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